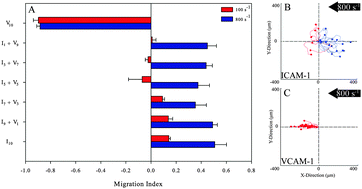The direction of migration of T-lymphocytes under flow depends upon which adhesion receptors are engaged†
Integrative Biology Pub Date: 2015-01-26 DOI: 10.1039/C4IB00201F
Abstract
T-lymphocyte migration is important for homing, cell trafficking, and immune surveillance. T-lymphocytes express lymphocyte function-associated antigen-1 (LFA-1; αLβ2) and very late antigen-4 (VLA-4; α4β1), which bind to their cognate ligands, intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). These adhesive interactions provide T-lymphocytes with the ability to withstand hemodynamic shear forces to facilitate adhesion and migration along the blood endothelium. Recently, it has been shown that T-lymphocytes will crawl upstream against the direction of flow on surfaces functionalized with ICAM-1. Here, we have investigated whether the identity of the receptor and the magnitude of its engagement affects the direction of T-lymphocyte migration under flow. We used microcontact printed ICAM-1 and VCAM-1 PDMS surfaces on which density and type of adhesion molecule can be tightly controlled and non-specific adhesion adequately blocked. Using a laminar flow chamber, we demonstrate that T-lymphocytes migrate either upstream or downstream dependent upon ligand type, ligand concentration and shear rate. T-lymphocytes were found to migrate upstream on ICAM-1 but downstream on VCAM-1 surfaces – a behavior unique to T-lymphocytes. By varying concentrations of ICAM-1 and VCAM-1, directed migration under flow was observed to be dependent upon the type and concentration of ligand. As shear rates increase, T-lymphocytes favor upstream migration when any ICAM-1 is present, even in the presence of substantial amounts of VCAM-1. Furthermore, a loss of cytoskeletal polarity was observed upon introduction of fluid flow with reorganization that is dependent upon ligand presentation. These results indicate that T-lymphocytes exhibit two different modes of motility – upstream or downstream – under fluid flow that depends on ligand composition and the shear rate.


Recommended Literature
- [1] States and migration of an excess electron in a pyridinium-based, room-temperature ionic liquid: an ab initio molecular dynamics simulation exploration†
- [2] V.—Notes on some experiments made with a view to ascertaining the practical nature of a proposed method of determining the mineral strength of soils by means of water-culture
- [3] A new plasmonic Pickering emulsion based SERS sensor for in situ reaction monitoring and kinetic study†
- [4] Contents list
- [5] Thiol-functionalized UiO-66 anchored atomically dispersed metal ions for the photocatalytic selective oxidation of benzyl alcohol†
- [6] Preface: recent advances in the in-situ characterization of heterogeneous catalysts†
- [7] Radiation-induced transformations of matrix-isolated formic acid: evidence for the HCOOH → HOCO + H channel
- [8] Aggregation-induced circularly polarized phosphorescence of Pt(ii) complexes with an axially chiral BINOL ligand†
- [9] Inexpensive ion-selective electrodes for the simultaneous monitoring of potassium and nitrate concentrations in nutrient solutions†
- [10] The mechanism of CO2 hydration: a porous metal oxide nanocapsule catalyst can mimic the biological carbonic anhydrase role†‡

Journal Name:Integrative Biology
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 131525-50-3









